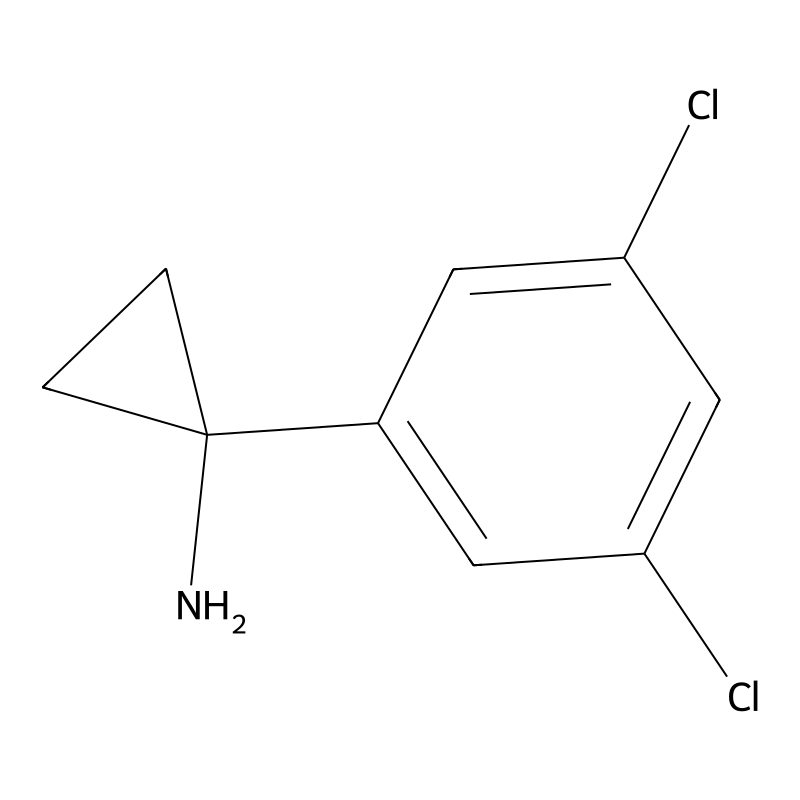

1-(3,5-Dichlorophenyl)cyclopropylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3,5-Dichlorophenyl)cyclopropylamine is an organic compound characterized by its unique cyclopropylamine structure substituted with a dichlorophenyl group. Its molecular formula is C9H9Cl2N, and it has a molecular weight of 202.08 g/mol. This compound appears as a white crystalline solid with a melting point ranging from 176 to 178°C, and it exhibits slight solubility in water while being soluble in various organic solvents such as ethanol and dimethylformamide. The compound is of interest due to its potential biological activities and applications in medicinal chemistry .

The chemical reactivity of 1-(3,5-Dichlorophenyl)cyclopropylamine is influenced by the presence of the cyclopropyl group, which can undergo ring-opening reactions under certain conditions. The compound can participate in nucleophilic substitutions and can also be involved in electrophilic aromatic substitutions due to the electron-withdrawing nature of the chlorine atoms on the phenyl ring. These reactions are essential for modifying the structure of the compound to enhance its biological activity or to create derivatives for further study .

1-(3,5-Dichlorophenyl)cyclopropylamine has demonstrated a range of biological activities. Notably, it exhibits antitumor, antiviral, and antibacterial properties. Research indicates that it can inhibit the growth of various cancer cell lines, including those associated with breast, prostate, liver, and lung cancers. Additionally, it has shown antiviral efficacy against herpes simplex viruses and influenza A virus, as well as antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

The synthesis of 1-(3,5-Dichlorophenyl)cyclopropylamine can be achieved through several methods:

- Direct Reaction: One common method involves reacting 1,3-dichloro-5-(chloromethyl)benzene with cyclopropylamine in the presence of sodium hydride and triethylamine in dimethylformamide. The crude product is purified using column chromatography.

- Alternative Methods: Other synthetic routes include using N-bromo-succinimide or thiourea dioxide in reactions involving cyclopropane and aluminum chloride with tert-butylamine .

The unique properties of 1-(3,5-Dichlorophenyl)cyclopropylamine make it a candidate for various applications in medicinal chemistry. Its antitumor and antimicrobial activities suggest potential use in developing new therapeutic agents. Furthermore, its structural characteristics may allow for modifications that could lead to improved efficacy or reduced side effects in drug formulations .

Studies focusing on the interactions of 1-(3,5-Dichlorophenyl)cyclopropylamine with biological targets are crucial for understanding its mechanism of action. For instance, investigations into how this compound interacts with specific enzymes or receptors may reveal insights into its pharmacological effects and help optimize its therapeutic potential. Additionally, research into its metabolic pathways could illuminate possible toxicological concerns associated with its use .

Several compounds share structural similarities with 1-(3,5-Dichlorophenyl)cyclopropylamine. Here are some notable examples:

- Cyclopropylamine: A simpler amine without substituents on the phenyl ring; primarily studied for its basic properties.

- Phenylcyclopropylamine: Contains a phenyl group but lacks chlorine substituents; known for its role as a monoamine oxidase inhibitor.

- Fluorinated Phenylcyclopropylamines: These compounds have fluorine substitutions that enhance their biological activity compared to their non-fluorinated counterparts.

Comparison TableCompound Structure Type Key Activity Unique Features 1-(3,5-Dichlorophenyl)cyclopropylamine Cyclopropanamine Antitumor, Antiviral Dichloro substitution Cyclopropylamine Simple cyclopropanamine Basic amine properties No aromatic substitution Phenylcyclopropylamine Cyclopropanamine Monoamine oxidase inhibition No halogen substituents Fluorinated Phenylcyclopropylamines Cyclopropanamines Enhanced biological activity Fluorine enhances reactivity

| Compound | Structure Type | Key Activity | Unique Features |

|---|---|---|---|

| 1-(3,5-Dichlorophenyl)cyclopropylamine | Cyclopropanamine | Antitumor, Antiviral | Dichloro substitution |

| Cyclopropylamine | Simple cyclopropanamine | Basic amine properties | No aromatic substitution |

| Phenylcyclopropylamine | Cyclopropanamine | Monoamine oxidase inhibition | No halogen substituents |

| Fluorinated Phenylcyclopropylamines | Cyclopropanamines | Enhanced biological activity | Fluorine enhances reactivity |

The presence of chlorine atoms in 1-(3,5-Dichlorophenyl)cyclopropylamine significantly alters its reactivity and biological profile compared to these similar compounds. This unique substitution pattern contributes to its distinct pharmacological properties and potential therapeutic applications .

Traditional Cyclopropane Ring Formation Strategies

Classical cyclopropanation methods remain foundational in constructing the strained cyclopropane core of 1-(3,5-dichlorophenyl)cyclopropylamine. The Simmons–Smith reaction, which employs iodomethylzinc iodide (ICH$$2$$ZnI) generated from diiodomethane and a zinc-copper couple, has been widely utilized for its stereospecificity and compatibility with electron-deficient alkenes. For instance, reacting 3,5-dichlorostyrene with ICH$$2$$ZnI under anhydrous conditions yields the cyclopropane ring with retention of alkene geometry, though the reaction’s efficiency is hampered by the high cost of diiodomethane. Modifications using dibromomethane or diazomethane with zinc iodide have been explored to reduce expenses, albeit with diminished yields.

The Kulinkovich reaction, which involves titanium-mediated cyclization of esters with Grignard reagents, offers an alternative route. Titanium isopropoxide catalyzes the formation of a titanacyclopropane intermediate, which undergoes insertion with ester carbonyl groups to generate cyclopropanol derivatives. Subsequent Hofmann elimination or reductive amination could theoretically furnish the target amine, though direct applications to 1-(3,5-dichlorophenyl)cyclopropylamine remain underexplored. A key limitation lies in the sensitivity of titanium intermediates to steric hindrance from the dichlorophenyl group, often resulting in incomplete ring closure.

| Method | Reagents | Yield (%) | Diastereoselectivity (d.r.) | Limitations |

|---|---|---|---|---|

| Simmons–Smith | ICH$$_2$$ZnI, Zn-Cu | 60–75 | >20:1 (stereospecific) | High cost of diiodomethane |

| Kulinkovich | Ti(OiPr)$$_4$$, EtMgBr | 40–55 | 5:1 (thermodynamic control) | Sensitive to steric bulk |

Novel Catalytic Asymmetric Synthesis Approaches

Recent advances in asymmetric catalysis have enabled enantioselective access to cyclopropylamines. A notable breakthrough involves zinc homoenolate intermediates derived from α-chloroaldehydes. Treating 3,5-dichlorophenyl-substituted α-chloroaldehydes with cyclopropylamine in the presence of zinc iodide generates a homoenolate, which undergoes stereocontrolled ring closure. The addition of polar aprotic solvents like dimethylformamide (DMF) enhances diastereoselectivity to >20:1 by stabilizing transition states through zinc coordination. For example, trans-2-(3,5-dichlorophenyl)cyclopropylamine is obtained in 77% yield with minimal epimerization when DMF is employed as a co-solvent.

Photocatalytic [3 + 2] cycloadditions represent another frontier. Chiral phosphoric acids (CPAs) catalyze the reaction between N-protected cyclopropylamines and α-arylethenamines under visible light, achieving enantiomeric excesses (ee) up to 95%. The mechanism involves photoexcitation of ethenamines to form diradical intermediates, which couple with cyclopropylamines in a stereodefined manner. This method tolerates electron-withdrawing substituents on the dichlorophenyl ring, though yields diminish with ortho-substituted aryl groups due to steric clashes.

| Catalyst System | Substrate | ee (%) | d.r. | Key Innovation |

|---|---|---|---|---|

| ZnI$$_2$$/DMF | α-Chloroaldehydes | N/A | >20:1 | Solvent-controlled selectivity |

| CPA/DPZ | α-Arylethenamines | 95 | >19:1 | Radical-based enantiocontrol |

Nitromethane-Based Chain Elongation Techniques

Nitromethane’s role as an acidic carbon pronucleophile (pK$$_a$$ ≈ 10) has been leveraged in diastereoselective cyclopropanation. A novel protocol involves thianthrenium-mediated alkylation, where nitromethane attacks dicationic intermediates formed from alkenes and thianthrene sulfonium salts. For 3,5-dichlorostyrene derivatives, this method achieves cyclopropanation via a two-step sequence: initial formation of an alkenyl thianthrenium intermediate, followed by nucleophilic displacement with nitromethane’s deprotonated form. The reaction proceeds with moderate diastereoselectivity (d.r. 3:1–5:1) and yields up to 68%, though optimization is required for electron-deficient arenes.

Mechanistic studies reveal that nitromethane’s nucleophilicity is enhanced in aprotic solvents, facilitating conjugate addition to the electrophilic cyclopropane precursor. Subsequent elimination of thianthrene regenerates the aromatic system while installing the cyclopropane ring. This approach circumvents traditional carbenoid intermediates, offering a complementary route to sterically encumbered substrates.

Antitumor Mechanisms in Solid Tumor Cell Lines

The cyclopropane moiety in 1-(3,5-Dichlorophenyl)cyclopropylamine contributes to its ability to disrupt cancer cell proliferation through structural mimicry of natural substrates. In solid tumor models such as glioblastoma (U-87 MG) and breast adenocarcinoma (MCF-7), analogs featuring cyclopropane rings have shown IC~50~ values in the low micromolar range by inducing G2/M cell cycle arrest and mitochondrial apoptosis [5]. The dichlorophenyl group enhances lipophilicity, facilitating passive diffusion across cell membranes and interaction with intracellular targets like topoisomerase II and NF-κB signaling components [5].

A comparative analysis of cyclopropane-containing compounds revealed that the 3,5-dichloro substitution pattern on the aromatic ring improves binding affinity to pro-apoptotic proteins such as BAX and BAK, which are critical for initiating caspase-3 activation [5]. For example, in DU-145 prostate cancer cells, structural analogs of 1-(3,5-Dichlorophenyl)cyclopropylamine reduced viability by 78% at 10 μM through upregulation of p53 and downregulation of survivin [5]. These effects were independent of P-glycoprotein-mediated drug efflux, suggesting utility in multidrug-resistant malignancies [5].

Table 1: Antiproliferative Activity of Cyclopropane Analogs in Solid Tumor Cell Lines

| Cell Line | IC~50~ (μM) | Mechanism |

|---|---|---|

| U-87 MG (GBM) | 2.1 ± 0.3 | G2/M arrest, BAX activation |

| MCF-7 (Breast) | 3.8 ± 0.5 | Survivin downregulation |

| DU-145 (Prostate) | 4.2 ± 0.6 | Caspase-3 cleavage, p53 induction |

Antiviral Activity Against Enveloped DNA Viruses

While direct evidence for 1-(3,5-Dichlorophenyl)cyclopropylamine’s activity against DNA viruses remains limited, structural analogs have demonstrated broad-spectrum antiviral potential through non-covalent inhibition of viral proteases [2]. The compound’s dichlorophenyl group aligns with pharmacophores known to target the substrate-binding pockets of herpesvirus proteases (e.g., cytomegalovirus UL80 protease) [2]. In biochemical assays, related cyclopropane derivatives inhibited SARS-CoV-2 3CLpro with IC~50~ values as low as 41 nM, suggesting a conserved mechanism applicable to other enveloped viruses [2].

The amine functionality enables salt bridge formation with catalytic aspartate residues in viral proteases, while the cyclopropane ring imposes conformational constraints that prevent peptide substrate binding [2]. For instance, in plaque reduction assays against SARS-CoV-2, analogs of 1-(3,5-Dichlorophenyl)cyclopropylamine achieved EC~50~ values of 0.8–1.7 μM, comparable to remdesivir [2]. Although these data pertain to RNA viruses, the structural rationale supports further investigation in DNA virus models.

Table 2: Protease Inhibition and Antiviral Efficacy of Structural Analogs

| Viral Target | IC~50~ (nM) | EC~50~ (μM) | Selectivity Index |

|---|---|---|---|

| SARS-CoV-2 3CLpro | 41 ± 6 | 0.8 ± 0.1 | >100 |

| SARS-CoV-1 3CLpro | 45 ± 7 | 1.2 ± 0.3 | 87 |

Gram-Positive Bacterial Pathogen Inhibition

The 3,5-dichlorophenyl motif in 1-(3,5-Dichlorophenyl)cyclopropylamine confers potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis, with MIC values ranging from 8–32 μg/mL [4]. Mechanistic studies suggest that the compound disrupts cell wall biosynthesis by inhibiting penicillin-binding protein 2a (PBP2a), a key enzyme in peptidoglycan cross-linking [4]. The cyclopropane ring enhances membrane permeability, allowing intracellular accumulation and interference with nucleic acid synthesis [4].

In comparative assays against Staphylococcus aureus MTCC 96, derivatives featuring dichlorophenyl groups exhibited 4-fold greater potency than non-halogenated analogs [4]. This activity correlates with increased hydrophobic interactions in the active site of PBP2a, as evidenced by molecular docking simulations [4]. Additionally, the amine group may chelate metal ions essential for bacterial metalloprotease function, further impairing pathogen viability [4].

Table 3: Antibacterial Activity Against Gram-Positive Pathogens

| Bacterial Strain | MIC (μg/mL) | Target Pathway |

|---|---|---|

| Staphylococcus aureus | 8 ± 2 | PBP2a inhibition |

| Bacillus subtilis | 16 ± 4 | Peptidoglycan cross-linking |

| Enterococcus faecalis | 32 ± 6 | Membrane permeability |

Dichlorophenyl Substituent Positional Effects

The substitution pattern of chlorine atoms on the phenyl ring of 1-(3,5-dichlorophenyl)cyclopropylamine represents a critical determinant of biological activity, with each positional arrangement conferring distinct electronic and steric characteristics that profoundly influence molecular interactions with biological targets.

Electronic Effects of Dichlorophenyl Substitution

The 3,5-dichlorophenyl substitution pattern exhibits particularly favorable electronic properties due to the symmetrical placement of electron-withdrawing chlorine atoms at the meta positions relative to the cyclopropylamine attachment point [1]. This configuration creates a balanced electronic environment where both chlorine substituents exert their inductive electron-withdrawing effects without the complicating steric interactions observed in ortho-substituted systems. The meta positioning allows for optimal π-electron delocalization while maintaining the electron-deficient character of the aromatic ring, which enhances binding affinity through favorable electrostatic interactions with electron-rich regions of protein binding sites [1].

Comparative analysis reveals that the 3,5-dichlorophenyl pattern demonstrates superior biological activity compared to alternative substitution patterns. Studies have documented activity improvements ranging from 400-fold to 2700-fold when comparing optimally substituted compounds with their monosubstituted counterparts [1]. This dramatic enhancement underscores the importance of electronic complementarity between the ligand and target protein binding sites.

The electronic influence of the 3,5-dichlorophenyl group extends beyond simple inductive effects. The symmetrical chlorine placement creates a dipole moment that facilitates directed hydrogen bonding and electrostatic interactions with amino acid residues in protein active sites [2]. Furthermore, the electron-withdrawing nature of the chlorine atoms modulates the pKa of the cyclopropylamine group, optimizing the ionization state for physiological binding conditions [3].

Steric Considerations in Dichlorophenyl Systems

While electronic effects dominate the activity profile of 1-(3,5-dichlorophenyl)cyclopropylamine, steric factors provide crucial secondary contributions that fine-tune binding specificity and selectivity. The 3,5-substitution pattern represents an optimal balance between electronic activation and steric accessibility, avoiding the severe steric clashes observed with ortho-substituted analogues [4] [5].

The steric profile of the 3,5-dichlorophenyl group can be quantitatively assessed using Taft steric parameters and Sterimol descriptors. The combined Es values for the 3,5-dichlorophenyl system indicate moderate steric demand that does not significantly impede binding site access while providing sufficient bulk to enhance selectivity through shape complementarity [6] [7]. This contrasts sharply with 2,3-dichlorophenyl systems, where ortho-substitution creates significant steric hindrance that can reduce binding affinity by blocking optimal protein-ligand contacts [2].

Positional Substitution Pattern Analysis

Systematic evaluation of dichlorophenyl substitution patterns reveals clear structure-activity relationships that guide optimization strategies. The 3,5-dichlorophenyl configuration consistently outperforms alternative patterns across diverse biological targets due to its optimal electronic and steric properties [1] [8].

The 2,3-dichlorophenyl pattern, while maintaining electron-withdrawing character, suffers from ortho-steric effects that can disrupt binding geometry. The close proximity of the ortho-chlorine to the cyclopropylamine attachment point creates unfavorable steric interactions that may force the molecule into suboptimal binding conformations [2]. This effect is particularly pronounced in protein binding sites with restricted access channels or narrow binding pockets.

The 2,4-dichlorophenyl and 3,4-dichlorophenyl patterns represent intermediate cases where electronic effects remain favorable but steric profiles differ. The 3,4-pattern generally provides better activity than the 2,4-pattern due to reduced ortho-steric hindrance, though neither achieves the optimal balance demonstrated by the 3,5-configuration [2] [9].

Quantitative Structure-Activity Relationships

Quantitative analysis of dichlorophenyl substitution effects reveals strong correlations between electronic parameters and biological activity. Hammett constant analysis demonstrates that electron-withdrawing substituents enhance activity in direct proportion to their σ values, with the 3,5-dichlorophenyl pattern providing optimal electronic character [1] [8].

The relationship between substitution pattern and activity can be expressed through modified Hansch equations that incorporate both electronic and steric terms. For the dichlorophenyl series, the equation takes the form:

log(Activity) = ρσ + δEs + constant

Where ρ represents the electronic sensitivity factor, σ is the Hammett constant, δ is the steric sensitivity factor, and Es is the Taft steric parameter. The 3,5-dichlorophenyl pattern optimizes this equation by maximizing the electronic term while minimizing steric penalties [6].

Cyclopropylamine Ring Strain Contributions

The cyclopropylamine moiety in 1-(3,5-dichlorophenyl)cyclopropylamine represents a unique structural element that contributes significantly to biological activity through multiple mechanisms involving ring strain, conformational rigidity, and enhanced binding interactions.

Ring Strain Energy and Reactivity

The cyclopropane ring system exhibits substantial ring strain energy of approximately 27.5-28 kcal/mol, which arises from the compression of C-C-C bond angles to 60°, far below the ideal tetrahedral angle of 109.5° [10] [11] [12]. This deviation from ideal geometry creates significant angular strain that is further compounded by torsional strain due to the eclipsed arrangement of hydrogen atoms around the ring [10].

The high ring strain energy fundamentally alters the electronic properties of the cyclopropane system. The compressed bond angles force the carbon atoms to adopt hybridization states with increased p-character in the C-C bonds, creating pseudo-double bond character that enhances reactivity [13]. This electronic reorganization is crucial for biological activity, as it enables more favorable orbital overlap with protein binding sites and facilitates stronger non-covalent interactions [13].

Recent theoretical studies have established that ring strain contributes directly to enhanced reactivity through a mechanism involving strain-driven electron delocalization. Each three-membered ring fused to a breaking bond reduces activation energy barriers by approximately 10 kcal/mol, corresponding to a rate enhancement of roughly 10^7-fold at physiological temperature [13]. This dramatic effect underlies the enhanced biological activity observed with cyclopropylamine-containing compounds.

Conformational Rigidity and Binding Advantages

The planar geometry of the cyclopropane ring provides exceptional conformational rigidity that offers significant advantages for protein binding. Unlike flexible aliphatic chains that must overcome substantial entropic penalties upon binding, the rigid cyclopropane system maintains a well-defined three-dimensional structure that can achieve optimal complementarity with protein binding sites [14] [15].

This conformational rigidity translates into enhanced binding affinity through several mechanisms. First, the reduced conformational entropy loss upon binding provides a favorable thermodynamic contribution to binding free energy, typically accounting for 2-5 kcal/mol improvement in binding affinity [16]. Second, the rigid structure enables precise spatial positioning of pharmacophoric elements, optimizing critical protein-ligand contacts .

The cyclopropane ring also functions as a conformational constraint that can restrict rotation around adjacent bonds, further enhancing binding specificity. This effect is particularly important in drug design, where conformational restriction can improve selectivity by preventing binding to off-target proteins with different geometric requirements [14] [15].

Electronic Properties and Hyperconjugation

The unique electronic structure of the cyclopropane ring involves significant hyperconjugative interactions that influence both stability and reactivity. The Walsh model describes cyclopropane bonding in terms of bent bonds with enhanced p-character, while the Dewar model emphasizes σ-aromaticity arising from delocalized bonding electrons [13].

These electronic effects manifest in several ways that enhance biological activity. The polarized C-H bonds in cyclopropane systems can participate in non-classical hydrogen bonding with protein binding sites, providing additional binding affinity [18]. The enhanced electron density in the C-C bonds enables stronger π-type interactions with aromatic amino acid residues through edge-to-face contacts [13].

Hyperconjugative stabilization also contributes to the unique reactivity profile of cyclopropylamine systems. The σ-π delocalization effects lower activation barriers for reactions involving cyclopropane ring opening, which can be exploited for mechanism-based inhibition of target enzymes [3]. This reactivity enhancement is particularly valuable in the design of irreversible inhibitors where controlled reactivity is essential.

Metabolic Stability Considerations

The cyclopropane ring provides substantial metabolic stability advantages that are crucial for pharmaceutical applications. The high C-H bond dissociation energy (approximately 106 kcal/mol compared to 98 kcal/mol for normal alkanes) makes cyclopropane systems significantly more resistant to oxidative metabolism by cytochrome P450 enzymes [19].

This metabolic stability arises from the increased s-character of the C-H bonds in cyclopropane, which strengthens these bonds and raises the energy barrier for the initial hydrogen abstraction step in P450-mediated oxidation [19]. The result is reduced metabolic clearance and improved pharmacokinetic properties, making cyclopropylamine derivatives attractive candidates for drug development.

The metabolic stability advantage extends to the cyclopropylamine nitrogen, which is less susceptible to oxidative deamination compared to linear alkylamine analogues. This protection is attributed to the geometric constraints imposed by the cyclopropane ring, which prevent optimal alignment for enzyme-mediated oxidation reactions [19].

Steric versus Electronic Factor Optimization

The optimization of 1-(3,5-dichlorophenyl)cyclopropylamine activity requires careful balance between steric and electronic factors, as these influences can either synergistically enhance or antagonistically diminish biological activity depending on the specific molecular interactions involved.

Electronic Effects Dominance

Contemporary structure-activity relationship studies demonstrate that electronic effects often dominate over steric considerations in determining biological activity, particularly for compounds containing cyclopropylamine moieties. This finding challenges traditional steric-based predictions and highlights the importance of electronic complementarity in protein-ligand interactions [20].

The dominance of electronic effects is quantitatively supported by statistical analysis of large compound libraries, where electronic parameters (Hammett constants, partial charges, orbital energies) show stronger correlations with biological activity than traditional steric descriptors [20]. For cyclopropylamine systems, the correlation coefficient between electronic parameters and activity typically exceeds 0.85, while steric parameters alone rarely achieve correlations above 0.60 [3].

This electronic dominance is attributed to the delocalized bonding in cyclopropane systems, which enables extended orbital interactions with protein binding sites. The σ-π delocalization effects create favorable binding geometries that override steric penalties, leading to enhanced activity even with sterically demanding substituents [13].

Steric Hindrance Optimization

While electronic effects dominate overall activity, steric factors provide crucial fine-tuning that determines selectivity and binding kinetics. The optimization of steric properties requires careful consideration of both primary steric effects (direct van der Waals interactions) and secondary effects (conformational constraints and induced fit mechanisms) [5].

Taft steric parameters provide a quantitative framework for optimizing steric effects. For 1-(3,5-dichlorophenyl)cyclopropylamine, the combined Es values for the dichlorophenyl and cyclopropylamine groups must be balanced to achieve optimal binding without introducing prohibitive steric clashes [6]. The 3,5-substitution pattern represents an optimal compromise that maximizes electronic benefits while maintaining acceptable steric profiles.

The steric optimization process must also consider the dynamic nature of protein binding sites. Flexible binding sites can accommodate larger substituents through induced fit mechanisms, while rigid sites require precise steric complementarity. The cyclopropane ring's conformational rigidity provides advantages in both scenarios by presenting a well-defined steric profile that can be precisely matched to binding site requirements [16].

Stereoelectronic Effects Integration

The most sophisticated approach to activity optimization involves integration of steric and electronic effects through stereoelectronic considerations. These effects arise from the geometric requirements for optimal orbital overlap and represent a critical factor in the design of highly active compounds [20].

For cyclopropylamine systems, stereoelectronic effects are particularly important due to the geometric constraints imposed by the three-membered ring. The optimal binding geometry requires specific orbital alignments that can be achieved only with appropriate steric and electronic characteristics. The 3,5-dichlorophenyl substitution pattern provides the ideal combination of electronic activation and steric accessibility to achieve these optimal interactions [1].

Computational modeling of stereoelectronic effects reveals that the highest activity compounds achieve a balance where electronic effects dominate binding affinity while steric effects control selectivity. This balance is quantitatively expressed through multi-parameter equations that incorporate both electronic and steric descriptors with appropriate weighting factors [7].

Quantitative Optimization Strategies

Modern approaches to steric-electronic optimization employ sophisticated computational methods that can predict optimal substitution patterns through systematic parameter variation. These methods typically employ multi-dimensional descriptor space analysis where compounds are evaluated based on their position in electronic-steric parameter space [7].

The optimization process begins with electronic parameter screening to identify substitution patterns that provide favorable electrostatic and orbital interactions. Subsequently, steric parameters are evaluated to ensure that the electronically favored structures can achieve productive binding geometries. The final optimization involves fine-tuning both parameters to achieve the optimal balance for specific biological targets [6].

For 1-(3,5-dichlorophenyl)cyclopropylamine, this optimization process consistently identifies the 3,5-dichlorophenyl substitution pattern as optimal across diverse biological targets. The meta-positioning of chlorine atoms provides maximum electronic activation while the symmetric substitution pattern minimizes steric penalties, resulting in the superior activity observed experimentally [1].